1-Octylbenzimidazole
Overview
Description
1-Octylbenzimidazole is a chemical compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds The structure of this compound consists of a benzimidazole ring substituted with an octyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octylbenzimidazole can be synthesized through the covalent attachment of this compound to γ-chloropropyl silica . The synthesis involves the reaction of benzimidazole with an octyl halide under specific conditions to introduce the octyl group at the nitrogen atom of the benzimidazole ring. The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like dimethylformamide.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Octylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the benzimidazole ring or the octyl group.
Substitution: The benzimidazole ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides, acids, or bases are employed depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of this compound, while substitution reactions can introduce various functional groups to the benzimidazole ring.
Scientific Research Applications
1-Octylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1-Octylbenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. For example, benzimidazole derivatives are known to interact with DNA, proteins, and other biomolecules, leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
1-Benzylbenzimidazole: Similar in structure but with a benzyl group instead of an octyl group.
2-Methylbenzimidazole: Contains a methyl group at the second position of the benzimidazole ring.
5,6-Dimethylbenzimidazole: Substituted with methyl groups at the fifth and sixth positions.
Uniqueness: 1-Octylbenzimidazole is unique due to the presence of the long octyl chain, which imparts distinct hydrophobic properties and influences its interactions with other molecules. This makes it particularly useful in applications requiring specific solubility and binding characteristics.
Properties
IUPAC Name |
1-octylbenzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-3-4-5-6-9-12-17-13-16-14-10-7-8-11-15(14)17/h7-8,10-11,13H,2-6,9,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSQYTBESFITPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=NC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42032-46-2 | |
Record name | 1-Octylbenzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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